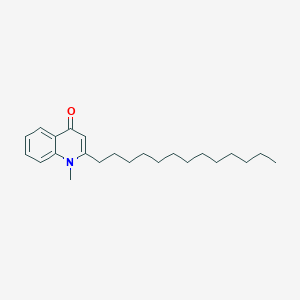

Dihydroevocarpine

Overview

Description

Dihydroevocarpine is a compound that shows potent anti-Helicobacter pylori activity with the minimum inhibitory concentration (MIC) value of 10-20 microg/ml . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against MAO-B compared to MAO-A .

Molecular Structure Analysis

Dihydroevocarpine has a molecular formula of C23H35NO . It contains a total of 61 bonds, including 26 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis

Dihydroevocarpine has a density of 1.0±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 149.1±18.1 °C . It has a molar refractivity of 106.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 354.2±3.0 cm3 .Scientific Research Applications

Atopic Dermatitis Treatment

Dihydroevocarpine has been identified as a significant compound in the Evodiae Fructus extract, which shows promise in treating atopic dermatitis (AD). This condition is a chronic inflammatory skin disease, and the extract containing Dihydroevocarpine has been shown to suppress inflammatory mediators and cytokines by regulating the JAK-STAT and MAPK signaling pathways . This suggests its potential as a therapeutic agent for AD.

Anti-Inflammatory Applications

The anti-inflammatory properties of Dihydroevocarpine are evident in its ability to decrease chemokine levels in stimulated HaCaT cells. This action can potentially alleviate symptoms related to various inflammatory conditions beyond atopic dermatitis, indicating a broader application in anti-inflammatory treatments .

Immunomodulatory Effects

In the context of immune response, Dihydroevocarpine plays a role in modulating the activity of T lymphocytes in AD lesions. By influencing Th2 cytokines, it can alter allergic reactions and innate immune responses, which is crucial for managing diseases with an immunological component .

Dermatological Health

Apart from its use in treating atopic dermatitis, Dihydroevocarpine’s role in dermatological health extends to improving skin barrier abnormalities and reducing pruritus. This can enhance the quality of life for patients with various skin conditions .

Stress Response Modulation

The Evodiae Fructus extract, inclusive of Dihydroevocarpine, has shown to affect the plasma levels of histamine and corticosterone in mice. These components are associated with the body’s stress response, suggesting that Dihydroevocarpine could have applications in managing stress-related conditions .

Potential Anticancer Properties

Preliminary research indicates that targeting mTORC1/2 with Dihydroevocarpine induces cytotoxicity in acute myeloid leukemia. This opens up avenues for its use as a potential anticancer agent, particularly in hematological malignancies .

Enhancement of Herbal Medicine Efficacy

Dihydroevocarpine is a part of the complex chemical makeup of medicinal plants that contribute to their therapeutic efficacy. Its presence in herbal formulations could enhance the overall effectiveness of herbal medicine, especially in treatments requiring anti-inflammatory and immunomodulatory actions .

Agricultural Applications

While not directly related to human health, the application of Dihydroevocarpine in agriculture could be explored. Its impact on plant growth and development, as well as its potential role in enhancing the content of active principles in medicinal plants, could be significant for improving crop yields and quality .

Mechanism of Action

Target of Action

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has been found to target several key proteins and enzymes in the body . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against Monoamine Oxidase B (MAO-B) compared to MAO-A . Additionally, it has been found to suppress the activity of mTORC1/2 , which are key components of the mTOR pathway .

Mode of Action

Dihydroevocarpine interacts with its targets, leading to a series of biochemical reactions. By inhibiting the activity of mTORC1/2, it suppresses the mTOR pathway . This inhibition leads to cytotoxicity in acute myeloid leukemia cells . Furthermore, it modulates the activity of p-gp and inhibits MAO-B, which could potentially influence neurotransmitter levels in the brain .

Biochemical Pathways

The mTOR pathway, which dihydroevocarpine targets, plays a key role in cell growth, proliferation, and survival . By suppressing the mTOR pathway, dihydroevocarpine can induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia cells .

Pharmacokinetics

Its ability to induce cytotoxicity in acute myeloid leukemia cells suggests that it can reach its targets in the body effectively .

Result of Action

The primary result of dihydroevocarpine’s action is the induction of cytotoxicity in acute myeloid leukemia cells . This is achieved through the suppression of the mTOR pathway, leading to apoptosis and G0/G1 arrest . Additionally, its modulation of p-gp and inhibition of MAO-B could potentially have effects on neurotransmitter levels .

properties

IUPAC Name |

1-methyl-2-tridecylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHCRAGHDDLXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316469 | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15266-35-0 | |

| Record name | Dihydroevocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)